molecular formula C10H14Cl2FN B1436408 (2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine hydrochloride CAS No. 91817-70-8

(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine hydrochloride

Cat. No.: B1436408
CAS No.: 91817-70-8
M. Wt: 238.13 g/mol
InChI Key: ILJLPKAFMYLYBA-UHFFFAOYSA-N
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Description

(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine hydrochloride (CAS: 32315-92-7) is a nitrogen mustard derivative characterized by a 2-chloroethyl group, a methylamine backbone, and a 4-fluorobenzyl substituent. Its molecular formula is C₁₀H₁₃Cl₂FN·HCl, with a molecular weight of 268.6 g/mol. Structurally, it combines alkylating functionality (via the chloroethyl groups) with aromatic fluorination, which may influence its pharmacokinetic properties, such as lipophilicity and tissue targeting .

Nitrogen mustards like this compound are historically significant as chemotherapeutic alkylating agents, forming covalent bonds with DNA to inhibit replication. The addition of a 4-fluorophenyl group differentiates it from classical nitrogen mustards (e.g., mechlorethamine) and may confer unique biological activity or reduced systemic toxicity .

Properties

IUPAC Name

2-chloro-N-[(4-fluorophenyl)methyl]-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClFN.ClH/c1-13(7-6-11)8-9-2-4-10(12)5-3-9;/h2-5H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJLPKAFMYLYBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)CC1=CC=C(C=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91817-70-8
Record name Benzenemethanamine, N-(2-chloroethyl)-4-fluoro-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91817-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Starting Materials and Initial Amination

The synthetic route often begins with bis(4-fluorophenyl)methanamine or its hydrochloride salt as the precursor amine. This compound is dissolved in aqueous media and subjected to controlled pH conditions to prepare it for alkylation.

Alkylation with 2-Chloroethyl Derivatives

The crucial step involves alkylation of the amine nitrogen with a 2-chloroethyl moiety. This is commonly achieved by reacting the amine with 2-chloroethyl chloride or related haloalkyl compounds in the presence of a base to neutralize the formed acid and drive the reaction forward.

  • Bases used : Sodium carbonate, sodium bicarbonate, potassium carbonate, or organic bases such as triethylamine or diisopropylethylamine are employed to facilitate alkylation by scavenging hydrochloric acid formed during the reaction.
  • Solvents : Polar aprotic solvents like N,N-dimethylformamide (DMF), toluene, or xylene are preferred to dissolve reactants and promote nucleophilic substitution.
  • Temperature : The reaction is typically carried out between 15°C and 130°C, with optimal yields reported around 80–130°C.

The alkylation proceeds via nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon attached to chlorine, displacing the chloride ion and forming the 2-chloroethyl-substituted amine.

Hydrochloride Salt Formation

Following alkylation, the free base amine is converted into its hydrochloride salt to improve crystallinity, stability, and ease of isolation.

  • Method : The free base is treated with hydrochloric acid gas or aqueous hydrochloric acid under controlled conditions.
  • Forms : Both monohydrochloride and dihydrochloride salts can be obtained depending on the acid amount.
  • Purification : Recrystallization from suitable solvents yields highly pure crystalline hydrochloride salts.

Reaction Conditions and Optimization

Step Conditions Notes
Amination Aqueous solution, stirring 10 min Ensures dissolution and activation
Alkylation Base: sodium carbonate or diisopropylethylamine; Solvent: DMF or toluene; Temp: 80–130°C Controlled temperature critical for selectivity and yield
Hydrochloride salt formation Addition of HCl gas or aqueous HCl; Temp: ambient to 85°C Salt form enhances stability and purity
Purification Recrystallization from water or alcohols Achieves >99% purity by HPLC

Purity and Impurity Profile

  • The final hydrochloride salt is characterized by high purity, typically exceeding 99% by HPLC analysis.
  • Dimer impurities and other byproducts are kept below 0.1% by area percentage.
  • Total impurities are maintained under 0.4% by area percentage, ensuring pharmaceutical-grade quality.

Alternative and Supporting Methods

  • Hydrolysis Step : Acid or alkaline hydrolysis can be employed during intermediate steps to remove protecting groups or convert esters/amides to free amines.
  • Protecting Group Removal : Hydrogenolysis using palladium catalysts is reported for removing benzyl protecting groups if present.
  • Salt Variants : Besides hydrochloride, other pharmaceutically acceptable salts such as hydrobromide, sulfate, or organic acid salts can be prepared depending on downstream application needs.

Summary Table of Preparation Methods

Method Aspect Description Reference Notes
Starting Material bis(4-fluorophenyl)methanamine hydrochloride Patent WO2008155777A2
Alkylation Agent 2-chloroethyl chloride or analogs Patent WO2009057133A2
Base Used Sodium carbonate, diisopropylethylamine Patent WO2009057133A2
Solvent DMF, toluene, xylene Patent WO2009057133A2
Reaction Temperature 15°C to 130°C, optimal 80–130°C Patent WO2009057133A2
Salt Formation HCl gas or aqueous HCl addition Patents WO2008155777A2, WO2009057133A2
Purity Achieved >99% by HPLC, <0.1% dimer impurity Patent WO2008155777A2

Chemical Reactions Analysis

(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can be performed to obtain reduced derivatives.

  • Substitution: Substitution reactions are common, where different functional groups can replace the chlorine or fluorine atoms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of corresponding alcohols or ketones.

  • Reduction: Formation of corresponding amines or amides.

  • Substitution: Formation of various substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine hydrochloride: has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: Employed in biochemical studies to understand enzyme mechanisms and interactions.

  • Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

  • Industry: Utilized in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.

Molecular Targets and Pathways:

  • Enzyme inhibition or activation: The compound may bind to enzyme active sites, altering their activity.

  • Signal transduction pathways: It may modulate signaling pathways involved in cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Mechlorethamine (HN2) Hydrochloride

Structure: Mechlorethamine (bis(2-chloroethyl)methylamine hydrochloride, CAS 55-86-7) lacks the 4-fluorobenzyl group but shares the methylamine backbone and two 2-chloroethyl groups. Molecular Weight: 192.5 g/mol. Pharmacology: A prototypical nitrogen mustard, it crosslinks DNA via aziridinium intermediates. However, its non-targeted alkylation causes significant toxicity (e.g., myelosuppression). Key Difference: The fluorobenzyl group in the target compound may enhance selectivity for tissues with high expression of benzyl-metabolizing enzymes or improve cellular uptake due to increased lipophilicity .

Table 1: Structural and Functional Comparison
Parameter Target Compound Mechlorethamine (HN2)
Molecular Formula C₁₀H₁₃Cl₂FN·HCl C₅H₁₂Cl₂N·HCl
Substituents 4-Fluorobenzyl, 2-chloroethyl Two 2-chloroethyl groups
Lipophilicity (LogP)* Higher (predicted) Lower
Therapeutic Use Not well-documented Hodgkin’s lymphoma, topical
Toxicity Profile Unknown High hematologic toxicity

*Predicted based on fluorophenyl group’s contribution .

Fluorinated Analogs

N-(2-Chloroethyl)-4-Fluoro-α-(4-Fluorophenyl)Benzylamine Hydrochloride

No clinical data are available .

{[4-(4-Fluorophenyl)-1H-Imidazol-2-yl]Methyl}Methylamine Dihydrochloride

Structure : Heterocyclic imidazole core with fluorophenyl and methylamine groups (CAS 1153428-31-9).
Key Difference : The imidazole ring introduces hydrogen-bonding capacity, altering target specificity (e.g., kinase inhibition vs. DNA alkylation) .

Non-Fluorinated Nitrogen Mustards

Tris(2-Chloroethyl)Amine Hydrochloride (HN3)

Structure : Three 2-chloroethyl groups attached to a central amine.
Pharmacology : More potent alkylator than HN2 but with higher vesicant toxicity.
Key Difference : The target compound’s single chloroethyl group may reduce off-target alkylation but also limit antitumor efficacy .

Research Findings and Limitations

  • Synthesis and Stability : The target compound’s synthesis likely follows routes similar to mechlorethamine, with fluorobenzyl introduction via nucleophilic substitution. Stability data are absent in the evidence .
  • Theoretical Advantages : Fluorination may enhance blood-brain barrier penetration or metabolic stability, as seen in fluorinated pharmaceuticals (e.g., fluoxetine) .

Biological Activity

(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine hydrochloride is a synthetic organic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally related to alkylating agents and has been studied for its effects on various cellular processes, including enzyme inhibition and its role as a potential therapeutic agent.

The compound is characterized by the presence of both chloro and fluoro substituents on the phenyl ring, which significantly influence its chemical reactivity and biological interactions. Its molecular structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Alkylation : Similar to other alkylating agents, it can form covalent bonds with DNA, leading to modifications that result in cytotoxic effects.
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression and cellular proliferation.

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives of this compound. For instance, a related compound, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide, demonstrated significant inhibitory activity against HepG2 liver cancer cells with an IC50 value of 1.30 μM. This suggests that structural modifications can enhance the antitumor efficacy of chloroethyl derivatives .

Inflammatory Response

The compound has also been linked to inflammatory responses. A study involving 2-chloroethyl ethyl sulfide (CEES), a related analog, showed that it induced oxidative stress and inflammation in skin models. CEES exposure resulted in increased levels of inflammatory markers such as COX-2 and inducible nitric oxide synthase (iNOS), indicating a potential pathway through which this compound might exert similar effects .

Skin Toxicity Model

In research utilizing CEES, significant histopathological changes were observed in mouse skin models following exposure. These changes included increased epidermal thickness and inflammatory cell infiltration. The findings suggest that compounds with similar structures may also induce comparable inflammatory responses .

HDAC Inhibition

The derivative N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide was identified as a potent HDAC3 inhibitor with an IC50 of 95.48 nM. This highlights the potential for this class of compounds to modulate epigenetic mechanisms involved in cancer progression .

Data Tables

Compound Target IC50 Value (μM) Biological Activity
FNAHDAC30.095Antitumor activity
CEESInflammatory markers-Induces oxidative stress
(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamineVarious enzymes-Potential enzyme inhibition

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for laboratory-scale preparation of (2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine hydrochloride?

  • Methodological Answer : The compound can be synthesized via a two-step alkylation process. First, methylamine reacts with 4-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form [(4-fluorophenyl)methyl]methylamine. Second, the intermediate undergoes chloroethylation using 1,2-dichloroethane in the presence of a phase-transfer catalyst. Purification via recrystallization from ethanol/ether yields the hydrochloride salt. Confirm stoichiometric control to minimize byproducts like bis-alkylated species .

Q. Which analytical techniques are essential for structural elucidation and purity assessment?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm, chloroethyl groups at δ 3.6–3.8 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological studies).
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak [M+H]⁺.
  • Elemental Analysis : Validate C, H, N, and Cl content to confirm stoichiometry .

Q. What are the optimal storage conditions to maintain compound stability?

  • Methodological Answer : Store the hydrochloride salt in airtight, light-resistant containers under anhydrous conditions (e.g., desiccated with silica gel) at 2–8°C. Periodic stability testing via HPLC is advised, as moisture and elevated temperatures can hydrolyze the chloroethyl groups, reducing bioactivity. Avoid freeze-thaw cycles to prevent deliquescence .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities (e.g., cytotoxic vs. pro-oxidant effects)?

  • Methodological Answer :

  • Purity Verification : Re-analyze batches from conflicting studies using HPLC and NMR to rule out impurities (e.g., hydrolyzed byproducts).
  • Dose-Response Profiling : Conduct in vitro assays (e.g., MTT for cytotoxicity, DCFDA for ROS generation) across a broad concentration range (0.1–100 µM).
  • Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time. For example, notes that di(2-chloroethyl)methylamine hydrochloride exhibits concentration-dependent biphasic effects (activation then inhibition) in autoxidation assays, highlighting the need for precise dosing .

Q. What experimental strategies elucidate the compound’s mechanism of cytotoxicity?

  • Methodological Answer :

  • Apoptosis Assays : Use Annexin V/PI staining with flow cytometry to distinguish necrotic vs. apoptotic cell death.
  • DNA Alkylation Studies : Employ comet assays or γ-H2AX immunofluorescence to detect DNA crosslinking.
  • Proteomic Profiling : Perform LC-MS/MS to identify protein targets (e.g., alkylation of histones or tubulin).
  • Comparative Studies : Benchmark against HN2 (bis(2-chloroethyl)methylamine), a known DNA-alkylating agent, to contextualize potency .

Q. How can researchers optimize reaction yields while minimizing hazardous intermediates?

  • Methodological Answer :

  • Alternative Chloroethylation Reagents : Replace 1,2-dichloroethane with 2-chloroethyl triflate to reduce reaction time and temperature.
  • Catalytic Methods : Explore Pd-catalyzed coupling for introducing the 4-fluorobenzyl group, improving regioselectivity.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at peak intermediate conversion.
  • Waste Mitigation : Neutralize chloroethyl byproducts with aqueous NaHCO₃ before disposal .

Q. What advanced techniques characterize the compound’s interaction with biomacromolecules?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize albumin or DNA on a sensor chip to quantify binding affinity (KD).
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.
  • Molecular Dynamics (MD) Simulations : Model docking with the ATP-binding pocket of kinases or DNA minor grooves to predict selectivity.
  • Crystallography : Co-crystallize with target proteins (if feasible) for atomic-resolution interaction mapping .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine hydrochloride
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(2-Chloroethyl)[(4-fluorophenyl)methyl]methylamine hydrochloride

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